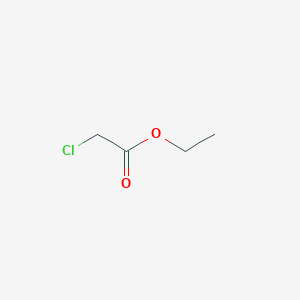

Ethyl chloroacetate

Cat. No. B140656

Key on ui cas rn:

105-39-5

M. Wt: 122.55 g/mol

InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Yield

1%

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.12 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCl)=O

|

Step Eleven

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the liquid and gas phases being thoroughly mixed by means of a circulating pump

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pH of approximately 7.0

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Over a period of 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the vessel is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution is separated from the sodium chloride on a suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(=O)OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 517 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 73 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.5 g | |

| YIELD: PERCENTYIELD | 1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Yield

1%

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.12 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCl)=O

|

Step Eleven

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the liquid and gas phases being thoroughly mixed by means of a circulating pump

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pH of approximately 7.0

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Over a period of 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the vessel is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution is separated from the sodium chloride on a suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(=O)OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 517 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 73 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.5 g | |

| YIELD: PERCENTYIELD | 1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04443624

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

CO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Yield

1%

Identifiers

|

REACTION_CXSMILES

|

[Na+].[Cl-].[C]=O.[CH3:5][CH2:6][O-:7].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:16]([OH:18])C>C1(C)C=CC=CC=1>[CH2:6]([O:7][C:16](=[O:18])[CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])[CH3:5].[CH2:9]([O:11][C:12](=[O:15])[CH2:13][Cl:14])[CH3:10].[CH2:9]([O:11][C:12](=[O:15])[CH3:13])[CH3:10] |f:0.1,3.4,^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.12 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCl)=O

|

Step Eleven

[Compound]

|

Name

|

CO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the liquid and gas phases being thoroughly mixed by means of a circulating pump

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pH of approximately 7.0

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Over a period of 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the vessel is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution is separated from the sodium chloride on a suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(=O)OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 517 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 73 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.5 g | |

| YIELD: PERCENTYIELD | 1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |